3,4,6-Tri-O-acetyl-L-glucal

Stereoselective synthesis L-sugar glycans Chiral building blocks

Sourcing the L-enantiomer of peracetylated glucal for L-sugar glycan synthesis often results in substituted D-glucal shipments that are stereochemically useless for L-configured targets. 3,4,6-Tri-O-acetyl-L-glucal (CAS 63640-41-5) is the definitive L-glucal chiral building block with acetyl protection at the 3,4,6-positions. - Access to L-configured 2-azido- and 2-deoxy-L-glucose intermediates via Ferrier rearrangement and electrophilic addition; the D-enantiomer yields inverted stereochemistry at every center. - Mandatory precursor for L-glucosamine donors in 1,2-trans-glycosylation to assemble L-neoglycolipids and mirror-image carbohydrate probes. - Enables β-linked L-oligosaccharide synthesis via glycal epoxidation for catabolically stable glycomimetic programs.

Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
CAS No. 63640-41-5
Cat. No. B1311125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Tri-O-acetyl-L-glucal
CAS63640-41-5
Molecular FormulaC12H16O7
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1
InChIKeyLLPWGHLVUPBSLP-SDDRHHMPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kg / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Tri-O-acetyl-L-glucal: Identity and Structural Baseline


3,4,6-Tri-O-acetyl-L-glucal (CAS 63640-41-5) is a peracetylated L-glucal derivative with molecular formula C12H16O7 and molecular weight 272.25 g/mol [1]. The compound features a 1,2-unsaturated pyranose ring (glycal structure) with acetyl protecting groups at the 3, 4, and 6 positions, conferring stability under storage conditions and solubility in common organic solvents including chloroform, ethanol, and methanol while being insoluble in water . As the L-enantiomeric counterpart of the widely used 3,4,6-tri-O-acetyl-D-glucal (CAS 2873-29-2), this compound serves as a chiral building block for the stereocontrolled synthesis of L-sugar-containing glycans, glycosides, and glycoconjugates [2]. The L-configuration at C2 (S), C3 (R), and C4 (S) distinguishes it fundamentally from its D-analog and establishes its procurement rationale for applications requiring L-sugar stereochemistry [3].

Why D-Glucal Triacetate Cannot Substitute 3,4,6-Tri-O-acetyl-L-glucal


Generic substitution of 3,4,6-tri-O-acetyl-L-glucal with its more widely available D-enantiomer (3,4,6-tri-O-acetyl-D-glucal, CAS 2873-29-2) fails in any application where the absolute stereochemistry of the target molecule is biologically or pharmacologically relevant. These two compounds are non-superimposable mirror images with opposite optical rotation and stereochemical configurations at all chiral centers (C2, C3, and C4) [1]. While both undergo the same fundamental reaction manifolds—including Ferrier rearrangement to 2,3-unsaturated O-glycosides [2] and electrophilic addition reactions [3]—the resulting glycosides and downstream products possess inverted stereochemistry at every stereogenic center. In glycobiology, L-sugars exhibit distinct and often orthogonal recognition profiles to D-sugars in carbohydrate-protein interactions; an L-fucose-containing glycan, for instance, cannot be mimicked by a D-fucose analog. The L-configured product stream can only be accessed from the L-glucal starting material, not its D-counterpart. Procurement of the L-enantiomer is therefore not a preference but a stereochemical necessity for projects targeting L-sugar-containing glycoconjugates, L-sugar nucleotide mimetics, or mirror-image carbohydrates for therapeutic applications.

Comparative Evidence: 3,4,6-Tri-O-acetyl-L-glucal vs. D-Enantiomer


Stereochemical Exclusivity for L-Glycoside Products

3,4,6-Tri-O-acetyl-L-glucal bears (2S,3R,4S) absolute stereochemistry, whereas its D-enantiomer (3,4,6-tri-O-acetyl-D-glucal) bears (2R,3S,4R) configuration [1]. This stereochemical inversion is absolute and non-negotiable: any glycoside, oligosaccharide, or glycoconjugate synthesized from the L-glucal scaffold will possess L-configuration at all sugar-derived stereocenters, while products from the D-glucal scaffold will possess D-configuration . The two enantiomers are chemically distinct compounds, not interchangeable reagents. This stereochemical exclusivity is the foundational procurement criterion—there exists no synthetic pathway that can convert the D-enantiomer into L-configured glycosides without complete stereochemical inversion steps that are neither practical nor atom-economical.

Stereoselective synthesis L-sugar glycans Chiral building blocks

Synthesis of 2-Azido- and 2-Deoxy-L-glucose Derivatives

3,4,6-Tri-O-acetyl-L-glucal serves as the requisite starting material for the synthesis of 2-azido-L-glucoses and 2-deoxy-L-glucoses, key intermediates in L-sugar glycoside and neoglycolipid synthesis . The D-enantiomer yields the corresponding D-sugar derivatives [1]. This differential access is critical because 2-deoxy-L-glucose and its azido derivatives are not commercially available as commodity reagents; they must be prepared from the L-glucal scaffold. The literature explicitly documents the use of 3,4,6-tri-O-acetyl-L-glucal as the precursor for L-glucosamine donors and L-configured neoglycolipids, with no alternative synthetic entry point from the D-enantiomer [2].

2-deoxy-L-glucose synthesis 2-azido-L-glucose L-sugar building blocks

Ferrier Rearrangement with Inverted Stereochemical Outcome

Both 3,4,6-tri-O-acetyl-L-glucal and its D-enantiomer undergo Ferrier rearrangement under identical conditions to yield 2,3-unsaturated O-glycosides [1]. Under Bi(OTf)3 or SiO2-Bi(OTf)3 catalysis, tri-O-acetyl glycals react with various alcohols to afford 2,3-unsaturated O-glycosides with good anomeric selectivity (predominantly α) and yields ranging from good to excellent after short reaction times [2]. Under montmorillonite K-10 catalysis, O-glycosidations of 3,4,6-tri-O-acetyl-D-glucal with several alcohols proceeded effectively under mild conditions to give the corresponding 2,3-unsaturated O-glycosides in high yields . The critical procurement distinction lies not in reaction efficiency—which is comparable between enantiomers—but in the stereochemical identity of the product: the L-glucal yields L-configured glycosides, while the D-glucal yields D-configured glycosides.

Ferrier rearrangement 2,3-unsaturated O-glycosides Lewis acid catalysis

Cost Premium Reflects Niche Value of L-Glucal

Commercial pricing data reveals a substantial cost differential between the L- and D-enantiomers of tri-O-acetyl glucal. 3,4,6-Tri-O-acetyl-L-glucal is priced at approximately €786.00/g for 1 g quantities and $1,909 for 1,000 g bulk (AKSci pricing) . In contrast, 3,4,6-tri-O-acetyl-D-glucal is widely available as a commodity reagent at substantially lower cost (typically <$10/g from major suppliers). This price differential directly reflects the relative scarcity of L-sugar starting materials and the specialized synthetic demand for L-configured carbohydrate building blocks. The premium is not arbitrary—it correlates with the compound‘s exclusive role as the entry point to L-sugar glycans, which cannot be accessed from the inexpensive D-enantiomer .

Specialty carbohydrate pricing Chiral building block procurement L-sugar economics

Key Applications of 3,4,6-Tri-O-acetyl-L-glucal


Synthesis of L-Glucosamine Neoglycolipids and Glycoconjugates

3,4,6-Tri-O-acetyl-L-glucal serves as the essential precursor for preparing L-glucosamine donors used in 1,2-trans-glycosylation reactions to assemble L-configured neoglycolipids [1]. The synthetic pathway proceeds through 3,4,6-tri-O-acetyl-2-deoxy-2-iodo-α-L-mannopyranosyl azide as an intermediate, a transformation that is stereochemically impossible to achieve from the D-glucal starting material. This application is critical for glycobiology research investigating carbohydrate-protein interactions where L-sugar epitopes may exhibit distinct binding profiles from their D-counterparts, and for developing synthetic glycans for vaccines and biochemical probes requiring L-configuration . The procurement of the L-glucal derivative is mandatory for this entire synthetic route.

Synthesis of 2-Azido- and 2-Deoxy-L-glucose Building Blocks

The compound is specifically documented as the starting resource for synthesizing 2-azido-L-glucoses and 2-deoxy-L-glucoses [1]. These derivatives are valuable intermediates for introducing L-sugar moieties into more complex molecular architectures with high stereoselectivity . 2-Deoxy-L-glucose analogs have been investigated for metabolic and therapeutic applications, and access to these compounds requires the L-glucal scaffold. No alternative commercial source exists for these L-configured 2-functionalized sugar building blocks; they must be prepared from 3,4,6-tri-O-acetyl-L-glucal. This scenario applies to medicinal chemistry programs exploring L-sugar-based drug candidates and to carbohydrate chemists constructing stereochemically defined L-glycan libraries .

L-Sugar Oligosaccharide Assembly by Epoxidation-Glycosylation

The direct epoxidation of glycals, including tri-O-acetyl glucal derivatives, enables a reiterative strategy for synthesizing β-linked oligosaccharides [1]. While the foundational methodology was demonstrated using the D-enantiomer, the identical reaction manifold applies to the L-enantiomer, providing entry to the mirror-image L-oligosaccharide series. This application is particularly relevant for synthesizing catabolically stable L-sugar mimetics and for exploring the biological activity of non-natural L-configured glycans . The L-glucal derivative enables access to a chiral space that is otherwise inaccessible from D-sugar starting materials, offering procurement value for exploratory glycobiology and for developing glycomimetic therapeutics with potentially enhanced metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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